molecular formula C21H22ClNO5 B3033257 2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 1011412-52-4

2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B3033257
CAS No.: 1011412-52-4
M. Wt: 403.9 g/mol
InChI Key: PORWWRQKDWMLQF-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H22ClNO5 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

  • Quintiliano and Silva (2012) detailed the synthesis of a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a closely related compound, emphasizing the use of a Diels–Alder/retro-Diels–Alder process for the introduction of substituents suitable for further functionalization (Quintiliano & Silva, 2012).

Derivative Synthesis for Novel Amino Acids

  • Czombos et al. (2000) explored the synthesis of novel derivatives of tetrahydroisoquinoline-carboxylic acid, which serve as nonproteinogenic amino acids, highlighting their potential in peptide synthesis (Czombos et al., 2000).

Preparation of Optically Pure Compounds

  • O'Reilly et al. (1990) achieved the preparation of optically pure dimethoxy-tetrahydroisoquinolinecarboxylic acid, important for the study of asymmetric hydrogenation in pharmaceutical synthesis (O'Reilly et al., 1990).

Novel Derivatives and Amino Acid Synthesis

  • Aghekyan et al. (2009) reported on the synthesis of novel derivatives with specific substituents, expanding the scope of tetrahydroisoquinoline-carboxylic acid chemistry (Aghekyan et al., 2009).

Reaction Studies and Derivative Formation

  • Brouwer et al. (1972) investigated the reactions between isatin and amines, leading to the formation of derivatives of tetrahydroisoquinoline (Brouwer et al., 1972).

Heterocycle Synthesis

  • Zinchenko et al. (2009) researched the synthesis of dioxopyrrolo and thieno isoquinolines, demonstrating the versatility of tetrahydroisoquinoline-carboxylic acid derivatives in creating diverse heterocycles (Zinchenko et al., 2009).

Alkaloid Structure Synthesis

  • Nery et al. (2003) presented a method for converting carboxylic acids to amides, contributing to the synthesis of tetrahydroisoquinoline alkaloid structures (Nery et al., 2003).

Three-Component Reaction Synthesis

  • Schuster, Lázár, and Fülöp (2010) developed a three-component reaction for the synthesis of tetrahydroisoquinoline-carboxamides, demonstrating the compound's utility in multi-component synthesis (Schuster, Lázár, & Fülöp, 2010).

Properties

IUPAC Name

2-(3-chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO5/c1-27-16-9-8-13(12-17(16)28-2)19-18(21(25)26)14-6-3-4-7-15(14)20(24)23(19)11-5-10-22/h3-4,6-9,12,18-19H,5,10-11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORWWRQKDWMLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2CCCCl)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 2
2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 4
2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 5
2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 6
2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

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